![molecular formula C17H15N3O3S B4445783 6-(4-morpholinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445783.png)
6-(4-morpholinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of compounds that have shown significant potential in medicinal chemistry . They are especially promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Synthesis Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Scientific Research Applications
Green Synthesis of Novel Compounds
The compound can be used in the green synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . This process involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines .
Biological Evaluation of Thiazole Derivatives
Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis of Hantzsch Thiazole Derivatives
An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives . This process involves a one-pot multicomponent procedure .
Synthesis of 2,5-Disubstituted 3a,6a-Dihydro Thiazolo[4,5-d]Thiazoles
A series of 2,5-disubstituted 3a,6a-dihydro thiazolo[4,5-d]thiazoles were prepared from readily available N-(1-amino-2,2-dichloroethyl)amides . Their reactions with aryl isothiocyanates and Lawesson’s reagent afforded 2,5-disubstituted 3a,6a-dihydro thiazolo[4,5-d]thiazoles .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been reported to exhibit significant antioxidant and antifungal activity .
Mode of Action
Based on its structural similarity to other thiazolo[3,2-a]pyrimidines, it can be inferred that it may interact with its targets to exert antioxidant and antifungal effects .
Biochemical Pathways
Given its reported antioxidant and antifungal activities, it can be inferred that it may influence pathways related to oxidative stress and fungal growth .
Result of Action
The compound has been reported to exhibit certain-to-excellent antioxidant and antifungal activity . Some compounds with similar structures showed significant antioxidant activity at 10 µg/mL, while others exhibited better antifungal activity at 100 µg/mL .
Future Directions
properties
IUPAC Name |
6-(morpholine-4-carbonyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(19-6-8-23-9-7-19)13-10-18-17-20(16(13)22)14(11-24-17)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEOLIUKHPZHEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.